1-((1H-imidazol-4-yl)sulfonyl)-4-(benzylsulfonyl)piperidine
Description
Properties
IUPAC Name |
4-benzylsulfonyl-1-(1H-imidazol-5-ylsulfonyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S2/c19-23(20,11-13-4-2-1-3-5-13)14-6-8-18(9-7-14)24(21,22)15-10-16-12-17-15/h1-5,10,12,14H,6-9,11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROSRFNOKLXRPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)S(=O)(=O)C3=CN=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1H-imidazol-4-yl)sulfonyl)-4-(benzylsulfonyl)piperidine typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the sulfonyl group. The piperidine ring is then constructed, and the benzylsulfonyl group is added in the final steps. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of automated systems can also help in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
1-((1H-imidazol-4-yl)sulfonyl)-4-(benzylsulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of imidazole, including 1-((1H-imidazol-4-yl)sulfonyl)-4-(benzylsulfonyl)piperidine, exhibit significant antimicrobial properties. A study focused on the synthesis of related compounds demonstrated that these derivatives can effectively inhibit bacterial growth, making them potential candidates for developing new antibiotics .
Opioid Receptor Modulation
Compounds similar to this compound have shown affinity for opioid receptors. Specifically, derivatives have been evaluated for their anxiolytic and antidepressant effects through in vitro assays, which suggest they may provide therapeutic benefits in treating mood disorders .
Organic Synthesis
Sulfonylation Reactions
The compound serves as a sulfonylating agent in organic synthesis. It can introduce sulfonyl groups into various nucleophilic substrates, facilitating the formation of sulfonamide derivatives. This property is particularly useful in synthesizing complex organic molecules and modifying existing ones to enhance their pharmacological profiles .
Synthetic Pathways
The synthesis of this compound typically involves several steps, including the formation of the imidazole ring followed by sulfonylation. The reaction conditions can be optimized to improve yield and purity, which is crucial for industrial applications .
Material Science
Functional Materials Development
The unique properties of imidazole derivatives have led to their exploration in material science, particularly in creating functional materials with specific electronic or optical characteristics. For example, the incorporation of imidazole groups into polymer matrices can enhance conductivity or catalytic activity, making them suitable for applications in sensors and energy storage devices .
Table 2: Synthetic Routes for Imidazole Derivatives
| Step Description | Reagents Used | Yield (%) |
|---|---|---|
| Formation of imidazole ring | Glyoxal, formaldehyde, ammonia | 70 |
| Introduction of sulfonyl group | Sulfonyl chloride | 85 |
| Final product purification | Column chromatography | 90 |
Mechanism of Action
The mechanism of action of 1-((1H-imidazol-4-yl)sulfonyl)-4-(benzylsulfonyl)piperidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the sulfonyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Features and Pharmacological Profiles
The table below compares the target compound with structurally related piperidine derivatives:
Key Observations
These groups likely enhance binding to polar residues in target proteins, though specific biological data for the target compound remain unreported.
Oxadiazole-sulfonyl hybrids (e.g., ) show antibacterial activity, attributed to the oxadiazole’s ability to disrupt bacterial cell walls.
Synthetic Efficiency : Microwave-assisted synthesis (e.g., ) reduces reaction time and improves yields compared to conventional methods used for benzamide derivatives .
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight (~380–400 g/mol) is higher than simpler derivatives (e.g., 259.32 g/mol for 1-benzyl-4-imidazolyl-piperidine ), which may influence bioavailability.
Biological Activity
1-((1H-imidazol-4-yl)sulfonyl)-4-(benzylsulfonyl)piperidine is a synthetic organic compound that belongs to the class of sulfonamide derivatives. Its complex structure, which includes a piperidine ring and sulfonyl functional groups, suggests potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 411.54 g/mol. The compound features a piperidine ring, an imidazole moiety, and two sulfonyl groups, enhancing its interaction potential with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several promising biological activities:
- Anti-inflammatory Properties : The compound has shown the ability to inhibit pyroptosis and reduce interleukin-1 beta release, suggesting its potential use in treating inflammatory diseases .
- Enzyme Inhibition : Studies have demonstrated its effectiveness as an inhibitor of key enzymes involved in inflammatory pathways, which could modulate cellular responses .
- Antibacterial Activity : Related compounds have exhibited moderate to strong antibacterial effects against various strains, indicating potential applications in treating bacterial infections .
The biological activity of this compound is primarily attributed to its interactions with specific proteins involved in inflammatory processes. Binding assays suggest that it may inhibit enzymes or receptors that are crucial for inflammation modulation .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(methylsulfonyl)-1-(1H-imidazol-4-yl)piperidine | Contains a methylsulfonyl group | Anti-inflammatory |
| 4-(phenylsulfonyl)-1-(1H-pyrazol-3-yl)piperidine | Features a phenyl sulfonamide | Anticancer properties |
| 4-(benzoyl)-1-(imidazol-4-yl)piperidine | Benzoyl group instead of sulfonamide | Antimicrobial activity |
The unique dual sulfonamide functionality combined with the piperidine structure enhances the interaction potential of this compound compared to other similar compounds .
Case Studies
Several case studies have investigated the biological effects of related compounds:
- Anti-inflammatory Effects : A study demonstrated that compounds with similar structures reduced inflammation markers in animal models, indicating that modifications to the sulfonamide group can enhance anti-inflammatory properties .
- Antibacterial Screening : A series of synthesized piperidine derivatives were evaluated for antibacterial activity against strains like Salmonella typhi and Bacillus subtilis, showing varying degrees of efficacy .
- Enzyme Inhibition : Research on enzyme inhibition highlighted that certain derivatives exhibited strong inhibitory activity against acetylcholinesterase (AChE) and urease, suggesting their potential as therapeutic agents for conditions requiring enzyme modulation .
Q & A
Q. What are the optimal synthetic routes for introducing sulfonyl groups to the piperidine core in 1-((1H-imidazol-4-yl)sulfonyl)-4-(benzylsulfonyl)piperidine?
Methodological Answer: The synthesis of sulfonyl-substituted piperidines typically involves sulfonation reactions. For the 1H-imidazol-4-yl sulfonyl group, a method analogous to 1-methyl-1H-imidazole-4-sulfonyl chloride synthesis can be adapted: reacting 1H-imidazole with chlorosulfonic acid under controlled temperature (0–5°C) in an inert atmosphere to prevent side reactions . For the benzylsulfonyl moiety, benzyl thiol can be oxidized using hydrogen peroxide or m-CPBA in acidic conditions. Sequential coupling to the piperidine core requires protecting group strategies (e.g., Boc protection) to ensure regioselectivity. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization by -NMR and LC-MS are critical for validation .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95% by area under the curve).
- Structural Confirmation : Employ -NMR and -NMR to verify sulfonyl group integration and piperidine ring conformation. Mass spectrometry (ESI-MS) confirms molecular weight.
- Crystallography : If single crystals are obtained via slow evaporation (solvent: DCM/methanol), X-ray diffraction provides absolute stereochemical confirmation .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
Methodological Answer:
- Enzyme Inhibition : Screen against kinases or phosphatases (e.g., tyrosine phosphatases) using fluorogenic substrates. IC values can be determined via dose-response curves (concentration range: 1 nM–100 µM).
- Cellular Assays : Test cytotoxicity in HEK-293 or HeLa cells using MTT assays. For target engagement, use Western blotting to monitor downstream signaling proteins (e.g., phosphorylated ERK) .
Advanced Research Questions
Q. How can contradictory activity data between enzyme inhibition and cellular assays be resolved?
Methodological Answer: Discrepancies often arise from poor cell permeability or off-target effects. Strategies include:
- Solubility Enhancement : Formulate as a hydrochloride salt (see for salt screening methods) or use surfactants like Tween-80 in cell culture media .
- Metabolic Stability : Perform liver microsome assays to assess degradation rates.
- Off-Target Profiling : Use kinome-wide selectivity panels (e.g., KinomeScan) to identify unintended interactions .
Q. What computational methods aid in optimizing the compound’s pharmacokinetic properties?
Methodological Answer:
- QSAR Modeling : Correlate logP values (calculated via Molinspiration) with cellular uptake data to refine hydrophobicity.
- Docking Studies : Use AutoDock Vina to predict binding modes to target enzymes (e.g., phosphatases) and guide structural modifications.
- ADMET Prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and CYP450 interactions .
Q. How can reaction yields be improved during scale-up synthesis?
Methodological Answer:
- Catalyst Optimization : Screen Pd/C or nickel catalysts for hydrogenation steps (e.g., benzyl group deprotection).
- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer during sulfonation.
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression and adjust parameters in real time .
Data Contradiction Analysis
Q. How to address inconsistent NMR spectra between synthetic batches?
Methodological Answer:
- Impurity Profiling : Conduct LC-MS/MS to identify byproducts (e.g., incomplete sulfonation or oxidation intermediates).
- Deuterated Solvent Effects : Re-run NMR in DMSO-d vs. CDCl to rule out solvent-induced shifts.
- Dynamic NMR : Perform variable-temperature NMR to detect conformational equilibria in the piperidine ring .
Methodological Tables
Q. Table 1. Comparative Sulfonation Reaction Conditions
| Reagent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Chlorosulfonic acid | 0–5 | 65 | 92 | |
| SO-Pyridine | 25 | 78 | 88 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
